Gaxilose

Catalog No.
S528735
CAS No.
14087-31-1
M.F
C11H20O10
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gaxilose

CAS Number

14087-31-1

Product Name

Gaxilose

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1

InChI Key

BYZQBCIYLALLPA-NOPGXMAYSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-O-galactopyranosylxylose, 4-O-galactosyl-D-xylose, 4-O-galactosylxylose, gaxilose

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O

Description

The exact mass of the compound Gaxilose is 312.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of glycosylxylose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a small molecule drug primarily utilized for diagnosing lactose intolerance, specifically hypolactasia. It belongs to the class of fatty acyl glycosides, which are organic compounds characterized by a mono- or disaccharide moiety linked to a hydroxyl group of a fatty alcohol or phosphorylated alcohol. The molecular formula of gaxilose is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol .

This compound is notable for its role in non-invasive diagnostic methods, particularly in measuring urinary excretion of D-xylose after oral administration. Gaxilose serves as a substrate for β-galactosidase, facilitating the assessment of lactase enzyme activity in individuals suspected of having lactose intolerance .

Typical of glycosides. Its interactions often involve hydrolysis and enzymatic breakdown by β-galactosidase, which cleaves the glycosidic bond, releasing D-xylose and galactose. This reaction is crucial for its application in diagnostic tests for lactose intolerance, where the amount of D-xylose excreted in urine serves as an indicator of lactase activity .

Additionally, gaxilose can undergo condensation reactions, such as those seen in the synthesis of oligosaccharides containing galactose and xylose .

Gaxilose exhibits significant biological activity as a diagnostic agent. It is primarily used to assess lactase deficiency by measuring the urinary excretion of D-xylose post-administration. This test helps differentiate between lactose intolerance and other gastrointestinal disorders. The compound's interaction with β-galactosidase is fundamental to its function, as it acts as a substrate that reflects the enzyme's activity in the digestive system .

Moreover, research indicates that gaxilose may have implications in understanding carbohydrate metabolism and its associated disorders, although further studies are needed to explore these potential avenues fully .

The synthesis of gaxilose typically involves several steps:

  • Starting Materials: The synthesis often begins with tetra-O-acetyl-α-D-galactopyranosyl bromide and benzyl 2,3-anhydro β-D-ribopyranoside.
  • Condensation Reaction: These starting materials undergo a Knorr reaction to form the desired glycoside structure.
  • Deacetylation: The final step usually involves deacetylation to yield gaxilose in its active form .

This multi-step synthetic pathway allows for the production of gaxilose with high purity and specificity for its intended diagnostic applications.

Gaxilose's primary application lies in its use as a diagnostic tool for lactose intolerance. It enables healthcare professionals to conduct non-invasive tests that measure lactase enzyme activity through urinary D-xylose quantification. This method is particularly beneficial for patients who may experience discomfort during traditional lactose tolerance tests .

Additionally, ongoing research may expand gaxilose's applications into areas related to metabolic disorders and gastrointestinal health, although these uses are still under investigation.

Interaction studies involving gaxilose focus on its relationship with β-galactosidase and other enzymes involved in carbohydrate metabolism. These studies are essential for understanding how gaxilose can effectively serve as a substrate for diagnostic purposes. Research has demonstrated that the enzymatic activity can significantly influence the accuracy of lactose intolerance testing based on gaxilose administration .

Furthermore, studies have explored the pharmacokinetics of gaxilose, assessing how it is absorbed and metabolized within the body following oral administration.

Gaxilose shares structural similarities with other galactosylated xylose compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
4-O-β-D-galactopyranosyl-D-xyloseC₁₁H₂₀O₁₀Main component of gaxilose; used similarly in diagnostics
3-O-β-D-galactopyranosyl-D-xyloseC₁₁H₂₀O₁₀Slightly different glycosidic bond position; less studied
D-XyloseC₅H₁₀O₅Monosaccharide; used as a standard reference in tests
LactuloseC₁₂H₂₂O₁₁Synthetic disaccharide; used to treat constipation

Uniqueness: Gaxilose's unique structure allows it to serve specifically as a substrate for β-galactosidase, making it particularly effective for diagnosing lactose intolerance compared to other similar compounds that may not have such targeted applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

312.10564683 g/mol

Monoisotopic Mass

312.10564683 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A571S2B3JE

Other CAS

14087-31-1

Wikipedia

Gaxilose

Dates

Modify: 2024-02-18
1: Domínguez Jiménez JL, Fernández Suárez A, Muñoz Colmenero AÚ, Fatela Cantillo D, López Pelayo I. Primary hypolactasia diagnosis: Comparison between the gaxilose test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism. Clin Nutr. 2016 Jan 20. pii: S0261-5614(16)00008-X. doi: 10.1016/j.clnu.2016.01.006. [Epub ahead of print] PubMed PMID: 26847948.
2: Hermida C, Martínez-Costa OH, Corrales G, Teruel C, Sánchez V, Sánchez JJ, Sarrión D, Ariza MJ, Codoceo R, Calvo I, Fernández-Mayoralas A, Aragón JJ. Improvement and validation of d-xylose determination in urine and serum as a new tool for the noninvasive evaluation of lactase activity in humans. J Clin Lab Anal. 2014 Nov;28(6):478-86. doi: 10.1002/jcla.21713. Epub 2014 Mar 22. PubMed PMID: 24659338.
3: Aragón JJ, Hermida C, Martínez-Costa OH, Sánchez V, Martín I, Sánchez JJ, Codoceo R, Cano JM, Cano A, Crespo L, Torres Y, García FJ, Fernández-Mayoralas A, Solera J, Martínez P. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial. J Clin Gastroenterol. 2014 Jan;48(1):29-36. doi: 10.1097/MCG.0b013e318297fb10. PubMed PMID: 23722657.
4: Hermida C, Guerra P, Martínez-Costa OH, Sánchez V, Sánchez JJ, Solera J, Fernández-Mayoralas A, Codoceo R, Frías J, Aragón JJ. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose). J Clin Gastroenterol. 2013 Jul;47(6):501-8. doi: 10.1097/MCG.0b013e318272f507. PubMed PMID: 23328304.
5: Hermida C, Corrales G, Martínez-Costa OH, Fernández-Mayoralas A, Aragón JJ. Noninvasive evaluation of intestinal lactase with 4-galactosylxylose: comparison with 3- and 2-galactosylxylose and optimization of the method in rats. Clin Chem. 2006 Feb;52(2):270-7. Epub 2005 Dec 29. PubMed PMID: 16384892.
6: Aragón JJ, Fernández-Mayoralas A, Jiménez-Barbero J, Martín-Lomas M, Rivera-Sagredo A, Villanueva D. Evaluation of rat intestinal lactase in vivo with 4-galactosylxylose. Clin Chim Acta. 1992 Sep 30;210(3):221-6. PubMed PMID: 1468143.
7: Rivera-Sagredo A, Fernández-Mayoralas A, Jiménez-Barbero J, Martín-Lomas M, Villanueva D, Aragón JJ. 4-O-beta-D-galactopyranosyl-D-xylose: a new synthesis and application to the evaluation of intestinal lactase. Carbohydr Res. 1992 Apr 10;228(1):129-35. PubMed PMID: 1516083.
8: Rio S, Beau JM, Jacquinet JC. Synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. Carbohydr Res. 1991 Oct 14;219:71-90. PubMed PMID: 1804538.

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